2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . The reaction conditions often include the use of acid catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cancer cell lines.
1,2,4-triazolo[4,3-b][1,3,4]thiadiazoles: Known for their broad spectrum of pharmacological and biological activities.
Uniqueness
2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its fluorine atom enhances its lipophilicity and stability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-13-7-5-12(6-8-13)15-9-10-17-20-19-11-23(17)21-15/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOTILBRDMNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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